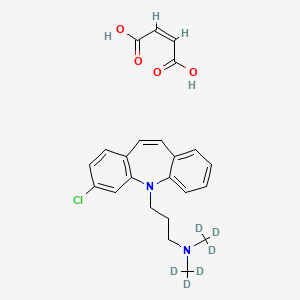
3-Chlorobalipramine-d6 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobalipramine-d6 (maleate) is a deuterated derivative of 3-Chlorobalipramine, a compound used in various scientific research applications. The deuterium atoms in 3-Chlorobalipramine-d6 replace the hydrogen atoms, which can be useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form enhances the compound’s stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.
Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.
Aplicaciones Científicas De Investigación
3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobalipramine: The non-deuterated form of the compound.
3-Chlorobalipramine-d3: A partially deuterated derivative.
3-Chlorobalipramine-d9: A more extensively deuterated derivative.
Uniqueness
3-Chlorobalipramine-d6 (maleate) is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form further enhances its stability and solubility, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C23H25ClN2O4 |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
Clave InChI |
CJSGBIUHDRDKSW-QPEHKQNOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


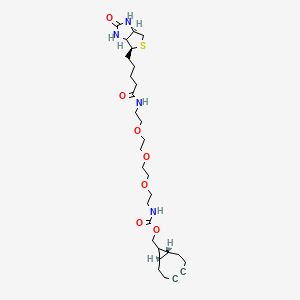
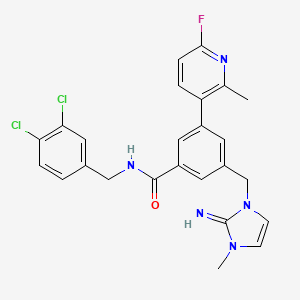
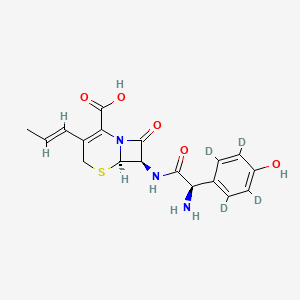
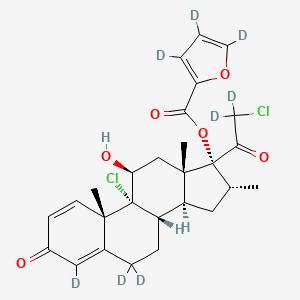
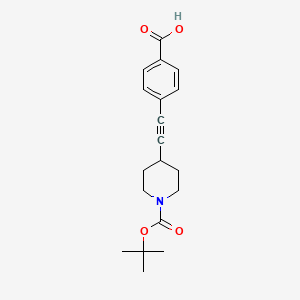

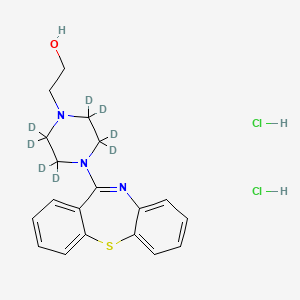
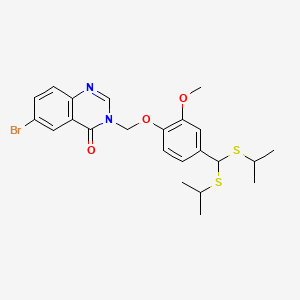

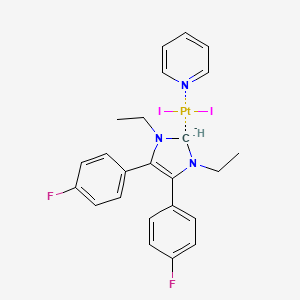
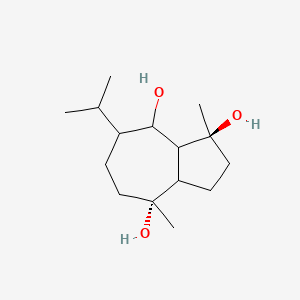

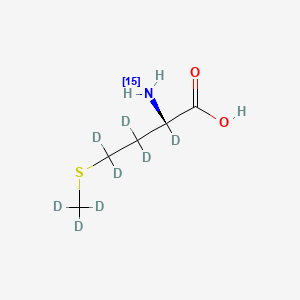
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
